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Compound of Interest

Compound Name: (1R)-(-)-Thiocamphor

Cat. No.: B3029116

(1R)-(-)-Thiocamphor, a sulfur analog of the well-known natural product camphor, is a chiral
bicyclic thioketone. Its rigid [2.2.1]heptane framework, inherited from its parent camphor,
provides a conformationally locked scaffold that is of significant interest in stereoselective
synthesis. The molecule's formal IUPAC name is (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-
2-thione.[1][2]

The core of its chemical identity lies in two key features: the thione (C=S) functional group and
the inherent chirality of the bicyclic system. The "(1R)" designation specifies the absolute
configuration at the bridgehead carbon, which dictates the overall enantiomeric form of the
molecule. This defined three-dimensional structure is fundamental to its application as a chiral
auxiliary.

Caption: Chemical structure of (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione.

Core Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and reaction setup.
(1R)-(-)-Thiocamphor is a solid at room temperature, typically appearing as a crystalline
powder ranging in color from light yellow to brown.[3] This coloration is characteristic of many
thioketones.

Key quantitative properties are summarized below for quick reference.
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Property Value Source(s)
CAS Number 53402-10-1 [3114]
Molecular Formula C10H16S [1103114]
Molecular Weight 168.30 g/mol [11[3]

Light yellow to brown

Appearance .
crystalline powder
Melting Point 134 -138 °C
) ) [0]2°/D = -17° to -25° (c=3 in
Optical Rotation [3]
EtOAC)
Purity >97% (GC) [3]

The negative sign of the optical rotation confirms the levorotatory nature of this specific
enantiomer, a crucial parameter for verifying its enantiopurity.

Spectroscopic Characterization Profile

While detailed spectral data for (1R)-(-)-Thiocamphor is not abundantly available in public
repositories, its characterization relies on standard analytical techniques. Supplier
specifications consistently note that the structure is confirmed by NMR.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: A comparative 3C and *H NMR analysis
of camphor and thiocamphor reveals significant differences attributable to the electronic
nature and anisotropy of the C=S bond.[5] The carbon of the thiocarbonyl group is expected
to be significantly deshielded, appearing far downfield in the 13C NMR spectrum, though
typically less so than the corresponding carbonyl carbon in camphor (which appears near
220 ppm).[6] The adjacent protons would also experience shifts due to the magnetic
anisotropy of the C=S double bond.

e Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be the
C=S stretching vibration. This bond is weaker than a C=0 bond, and its vibration appears at
a lower frequency, typically in the range of 1020-1250 cm~1. This is a key diagnostic peak to
confirm the conversion from camphor to thiocamphor.
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e Mass Spectrometry (MS): The molecular ion peak [M]* would be observed at an m/z of
approximately 168.10. High-resolution mass spectrometry (HRMS) would confirm the
elemental composition C10H16S. Predicted collision cross-section (CCS) values for various
adducts, such as [M+H]* and [M+Na]*, have been calculated and can aid in structural
confirmation.[7]

Chemical Reactivity and Mechanistic
Considerations

The reactivity of (1R)-(-)-Thiocamphor is dominated by the properties of the thiocarbonyl
(thione) group.

Electrophilicity and Reactivity Compared to Ketones

Thioketones are generally more reactive towards nucleophiles than their ketone counterparts.
[8] This heightened reactivity stems from the less effective overlap between the 2p orbital of
carbon and the 3p orbital of sulfur, leading to a weaker and more polarizable 1t-bond.
Consequently, the carbon atom of the C=S group is a potent electrophile.[8]

However, the reaction pathways can differ significantly from those of ketones. For instance,
reactions with organolithium reagents often do not result in simple nucleophilic addition to the
carbon. Instead, processes like reduction to the corresponding thiol or "thiophilic" attack at the
sulfur atom can become dominant pathways.[9][10] This divergent reactivity is a critical
consideration in synthetic design.
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Caption: Key reaction pathways for the thiocarbonyl group in thioketones.

Cycloaddition Reactions

Thioketones are excellent dipolarophiles and dienophiles. They readily participate in [3+2]
cycloaddition reactions with reagents like diazomethane to form thiadiazoline rings, a
transformation that is often highly regioselective.[11]

Formation of Thio-ozonides

Under certain conditions, particularly with specific amines or thiols, thioketones can undergo
oxidative dimerization to form 1,2 4-trithiolanes, also known as thio-ozonides.[12] This reactivity
highlights the compound's sensitivity to oxidative conditions.

Application in Asymmetric Synthesis: A Chiral
Auxiliary

The most significant potential application for (1R)-(-)-Thiocamphor in drug development and
advanced organic synthesis is as a chiral auxiliary.
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A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a
subsequent reaction to produce a single enantiomer or diastereomer of the product.[13] The
auxiliary is then cleaved and can ideally be recovered. The effectiveness of an auxiliary relies
on its ability to create a sterically and electronically biased environment.

The rigid, bicyclic structure of thiocamphor makes it an excellent candidate for this role. Its
bulky, well-defined shape can effectively shield one face of a reactive center attached to it,
forcing an incoming reagent to approach from the less hindered face. While its parent,
camphor, and its derivatives (like camphorsultam) are well-established chiral auxiliaries,[13]
thiocamphor offers a unique electronic and steric profile due to the sulfur atom, potentially
leading to different reactivity and selectivity profiles.
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Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Synthesis and Purification Protocol

(1R)-(-)-Thiocamphor is synthesized from its corresponding ketone, (1R)-(+)-Camphor. A

classic and effective method involves thionation using hydrogen sulfide and an acid catalyst.[1]

An alternative, commonly cited in literature for thione synthesis, uses phosphorus pentasulfide.
[10]

Protocol: Synthesis via H2S and HCI

This protocol is a representative method based on classical procedures. Researchers should

first consult primary literature and conduct appropriate risk assessments.

Reaction Setup: Dissolve (1R)-(+)-Camphor (1.0 eq) in absolute ethanol in a three-neck flask
equipped with a gas inlet, a gas outlet bubbler, and a thermometer.

Cooling: Cool the solution to 0 °C in an ice bath.

Gas Introduction: While maintaining the temperature at 0 °C, simultaneously bubble dry
hydrogen sulfide (H2S) gas and dry hydrogen chloride (HCI) gas through the stirred solution.
(Caution: Both gases are highly toxic and corrosive. This step must be performed in a well-
ventilated fume hood with appropriate safety measures and gas scrubbing).

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting
material is consumed. The reaction mixture will typically change color.

Workup: Once the reaction is complete, stop the gas flow and pour the reaction mixture into
a large volume of ice-cold water.

Extraction: The solid product may precipitate. If not, extract the aqueous mixture with a
suitable organic solvent (e.g., diethyl ether or dichloromethane).

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution
and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na2S0a), filter,
and concentrate under reduced pressure.
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 Final Purification: The crude product can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to
yield pure (1R)-(-)-Thiocamphor.

Safety, Handling, and Storage

Proper handling of (1R)-(-)-Thiocamphor is essential due to its associated hazards.

Hazard Class GHS Statement

Flammability H228: Flammable solid

Skin Contact H315: Causes skin irritation

Eye Contact H319: Causes serious eye irritation
Inhalation H335: May cause respiratory irritation

Data sourced from PubChem GHS Classification.[2]

Handling Precautions:

Use only in a well-ventilated area or outdoors.

Wear protective gloves, protective clothing, eye protection, and face protection.

Do not eat, drink, or smoke when using this product.

Avoid breathing dust, fumes, or vapors.
Storage:
» Store at room temperature in a cool, dark place is recommended.

o Keep the container tightly closed and store away from oxidizing agents. Like many thiones, it
can be susceptible to oxidation back to the ketone.[10]

Conclusion
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(1R)-(-)-Thiocamphor is a specialized chiral reagent with a rich chemical profile defined by its
rigid bicyclic structure and reactive thioketone functionality. Its well-defined stereochemistry
makes it a valuable compound for investigations in asymmetric synthesis, while the unique
reactivity of the thione group offers synthetic pathways distinct from its more common oxygen
analog. A thorough understanding of its properties, reactivity, and handling requirements is
paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Structural and Stereochemical Identity
of (1R)-(-)-Thiocamphor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029116#physical-and-chemical-properties-of-1r-
thiocamphor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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